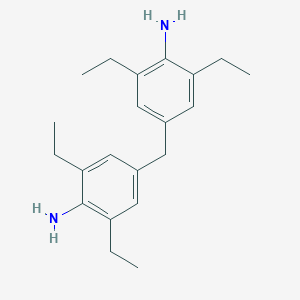

4,4'-Methylenebis(2,6-diethylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-diethylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-diethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-diethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVYGKSHSJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048191 | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13680-35-8 | |

| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Deep Dive: Molecular Weight & Steric Mechanics of MDEA Curing Agent

Executive Summary

This technical guide analyzes the physicochemical properties of MDEA (4,4'-Methylenebis(2,6-diethylaniline)) , a specialized aromatic diamine curing agent. Unlike its structural analog MDA (4,4'-Methylenedianiline), MDEA utilizes precise alkyl-substitution to engineer steric hindrance , significantly altering reaction kinetics and toxicity profiles. This document details the molecular weight implications on stoichiometry, the mechanistic action of steric shielding on network formation, and validated protocols for its application in high-performance epoxy and polyurea systems.

Target Audience Note: While primarily an industrial curing agent, MDEA’s reduced toxicity profile compared to MDA makes it a compound of interest for researchers in medical device packaging and pharmaceutical containment materials (extractables/leachables context).

Molecular Architecture & Physicochemical Data[1]

The fundamental utility of MDEA stems from its derivatization of the basic aniline structure. By introducing ethyl groups at the ortho positions relative to the amine functionality, the molecule achieves a balance between reactivity and latency.

Key Chemical Data

| Property | Value | Unit | Notes |

| Chemical Name | 4,4'-Methylenebis(2,6-diethylaniline) | - | - |

| CAS Number | 13680-35-8 | - | - |

| Molecular Weight (MW) | 310.48 | g/mol | Critical for stoichiometric calculations |

| Molecular Formula | C₂₁H₃₀N₂ | - | - |

| Amine Value | ~355-365 | mg KOH/g | Indicator of reactive content |

| Equivalent Weight (AHEW) | 77.62 | g/eq | Calculated as MW / 4 (Active Hydrogens) |

| Melting Point | 88 - 90 | °C | Requires melt-processing |

| Appearance | Off-white crystalline powder | - | Oxidizes slightly upon air exposure |

Stoichiometric Implications

For researchers formulating epoxy matrices, the Amine Hydrogen Equivalent Weight (AHEW) is the governing metric. MDEA possesses two primary amine groups (

Calculation of Phr (Parts per hundred resin):

Example: For a standard DGEBA epoxy (EEW

The Mechanism of Steric Hindrance[1]

The defining feature of MDEA is the steric hindrance imposed by the four ethyl groups located at the 2,6-positions on the aromatic rings. This is not merely a physical barrier; it fundamentally alters the nucleophilicity of the amine nitrogen.

Kinetic Retardation

In unhindered amines (e.g., MDA), the nitrogen lone pair is accessible for rapid nucleophilic attack on the oxirane ring (epoxy) or isocyanate group (PU). In MDEA, the ethyl groups create a "steric umbrella."

-

Electronic Effect: The alkyl groups are electron-donating, which theoretically increases basicity.

-

Steric Effect (Dominant): The spatial bulk of the ethyl groups physically blocks the approach of the electrophile.

-

Net Result: The reaction rate is significantly suppressed at lower temperatures (< 80°C), extending the "pot life" (working time) from minutes to hours compared to MDA or DETDA.

Visualization of Steric Pathway

The following diagram illustrates the relationship between structural substitution and processing properties.

Figure 1: Causal pathway of steric hindrance in MDEA, leading to latency.

Experimental Protocols

Protocol A: Preparation of MDEA/Epoxy Matrix

Objective: Create a void-free, fully cured thermoset for DMA/DSC analysis.

Materials:

-

Epoxy Resin: DGEBA (e.g., Epon 828), EEW ~185-190.

Workflow:

-

Stoichiometry Calculation: Calculate required MDEA mass based on actual EEW of the resin batch.

-

Melting (Critical Step):

-

Heat the Epoxy Resin to 80°C to lower viscosity.

-

Separately, heat MDEA to 95-100°C until fully liquefied (MP is ~90°C). Caution: MDEA oxidizes; minimize air exposure.

-

-

Mixing:

-

Pour molten MDEA into the warm epoxy.

-

Mix vigorously for 2 minutes. The mixture will initially be cloudy but must become transparent (molecular homogeneity).

-

-

Degassing:

-

Place mixture in a vacuum chamber at 90°C .

-

Degas at -0.1 MPa for 10-15 minutes until frothing ceases.

-

-

Curing Cycle (Standard):

-

Stage 1: 2 hours @ 150°C (Gelation and initial cross-linking).

-

Stage 2: 2 hours @ 180°C (Post-cure to maximize

). -

Note: MDEA requires high-temperature cure due to steric hindrance. Room temperature cure is not possible.

-

Protocol B: Reactivity Profiling (Gel Time)

Objective: Quantify the "latency" provided by steric hindrance.

-

Instrument: Gel timer or Rheometer (Oscillatory mode).

-

Temperature: Isothermal hold at 120°C.

-

Procedure:

-

Prepare sample as per Protocol A.

-

Load onto pre-heated rheometer plates.

-

Measure

(Storage Modulus) and -

Gel Point: Defined as the crossover point where

.

-

-

Expected Result: MDEA systems typically exhibit gel times >20 minutes at 120°C, whereas MDA systems may gel in <5 minutes.

Toxicology & Safety (E-E-A-T)

For drug development professionals and safety officers, the shift from MDA to MDEA is often driven by toxicology.

-

MDA (4,4'-Methylenedianiline): A known human carcinogen (IARC Group 2B) and potent hepatotoxin. It is heavily regulated (e.g., REACH SVHC).

-

MDEA: The ethyl substituents sterically hinder metabolic activation pathways (N-hydroxylation) that typically lead to DNA adduct formation.

-

Ames Test: Generally reported as negative (non-mutagenic) in standard strains, unlike MDA.

-

Handling: While safer, it is still an aromatic amine. Standard PPE (gloves, respirator) is mandatory to prevent sensitization.

-

References

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-diethylaniline) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2022).[6] Curing Kinetics of MDI-Based Polyurethane Elastomers. Polymers. Retrieved from [Link][7]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methylenedianiline (MDA) Standards.[8] United States Department of Labor. Retrieved from [Link]

Sources

- 1. watson-int.com [watson-int.com]

- 2. chemyr.com [chemyr.com]

- 3. 4,4′-Methylenebis(2,6-diethylaniline)Curing Agent Chain Extender MDEA CAS 13680-35-8 – Manufature of PU foam Material and Products [leticiachem.com]

- 4. tnjchem.com [tnjchem.com]

- 5. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 6. Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. epoxyproducts.com [epoxyproducts.com]

An In-depth Technical Guide to the History and Development of Ethyl-Substituted Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and development of ethyl-substituted methylenedianiline derivatives. From their origins as alternatives to traditional aromatic amines to their current applications in high-performance polymers, this document explores the nuanced chemistry and industrial significance of these compounds. Particular focus is given to 4,4'-methylenebis(2,6-diethylaniline) (MDEA) and N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane, examining their synthesis evolution, structure-property relationships, and performance characteristics as curing agents and polymer precursors. This guide serves as an essential resource for researchers and professionals in polymer chemistry, materials science, and related fields.

Introduction: The Rationale for Ethyl Substitution

Methylenedianiline (MDA), primarily 4,4'-methylenedianiline, has long been a cornerstone of the polymer industry, serving as a crucial intermediate in the production of polyurethane foams and as a curing agent for epoxy resins.[1] Its rigid aromatic structure imparts excellent thermal and mechanical properties to the resulting polymers. However, the high reactivity and toxicological concerns associated with MDA spurred research into derivatives that could offer improved processing characteristics and a more favorable safety profile.

The introduction of ethyl substituents onto the methylenedianiline backbone emerged as a strategic approach to modulate the reactivity and physical properties of the molecule. Ethyl groups, particularly when positioned ortho to the amine functionalities, introduce steric hindrance. This steric shielding slows the reaction rate of the amine with other functional groups, such as epoxides and isocyanates, providing longer pot life and better processability in complex molding and composite manufacturing.[2][3] Furthermore, alkyl substitution can influence the solubility, viscosity, and final polymer morphology, leading to materials with tailored performance characteristics.[2][4]

This guide delves into the two primary classes of ethyl-substituted methylenedianiline: C-alkylated and N-alkylated derivatives, with a focus on their historical development, synthesis, and applications.

Historical Development of Ethyl-Substituted Methylenedianilines

The development of ethyl-substituted methylenedianilines is intrinsically linked to the broader history of epoxy resins and polyurethane chemistry. The commercialization of epoxy resins in the mid-20th century created a demand for a diverse range of curing agents, or hardeners, to achieve a wide spectrum of physical and chemical properties.[5]

Early work with epoxy resins in the 1940s and 1950s utilized various amine compounds to achieve cross-linking.[5] As the applications for high-performance polymers expanded, particularly in the aerospace and electronics industries, so did the need for curing agents with enhanced thermal stability and tailored reactivity. This led to the exploration of aromatic amines, including MDA.

The drive to improve upon the characteristics of MDA and other simple aromatic amines led to the development of sterically hindered aromatic diamines. The introduction of alkyl groups ortho to the amine functionality was found to be an effective strategy for controlling reactivity. This led to the synthesis and commercialization of compounds like 4,4'-methylenebis(2,6-diethylaniline) (MDEA). While a precise timeline is not extensively documented in publicly available literature, patents and research articles indicate that the development of such specialized curing agents gained momentum in the latter half of the 20th century, in line with the growth of the high-performance composites industry.

The synthesis of N-alkylated derivatives, such as N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane, also emerged from the need to modify the reactivity and properties of the parent amine. N-alkylation directly impacts the electronic and steric environment of the nitrogen atom, offering another avenue for fine-tuning the performance of the resulting polymers.

Synthesis of Ethyl-Substituted Methylenedianilines

The synthesis of ethyl-substituted methylenedianilines can be broadly categorized into two main routes: C-alkylation of the aromatic ring and N-alkylation of the amine groups.

C-Alkylated Derivatives: The Case of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)

The industrial synthesis of MDEA typically involves the acid-catalyzed condensation of 2,6-diethylaniline with formaldehyde.[6] This process is analogous to the synthesis of MDA from aniline and formaldehyde.

Reaction Scheme:

Figure 1: Synthesis of MDEA.

Experimental Protocol for MDEA Synthesis:

A general laboratory-scale synthesis of MDEA is as follows:[6]

-

Reaction Setup: A round-bottom flask is charged with 2,6-diethylaniline and water.

-

Acidification: Hydrochloric acid is added to the mixture to form the aniline salt.

-

Condensation: Formaldehyde (or a formaldehyde precursor like paraformaldehyde) is added to the reaction mixture.

-

Heating: The mixture is heated under an inert atmosphere (e.g., argon) for several hours to drive the condensation reaction.

-

Neutralization and Isolation: After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the MDEA product.

-

Purification: The crude product is then filtered, dried, and can be further purified by recrystallization.

The use of solid acid catalysts, such as zeolites, has also been explored to create more environmentally friendly and efficient synthesis processes by simplifying catalyst recovery and reducing corrosive waste streams.[7][8][9][10]

N-Alkylated Derivatives: N,N,N',N'-Tetraethyl-4,4'-diaminodiphenylmethane

The synthesis of N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane involves the alkylation of the primary amine groups of MDA.

Reaction Scheme:

Figure 2: Synthesis of N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane.

While specific, detailed industrial synthesis protocols for N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane are less commonly published, the general approach involves reacting MDA with an excess of an ethylating agent, such as an ethyl halide, in the presence of a base to neutralize the acid byproduct.

Properties and Performance Characteristics

The position of the ethyl groups—on the aromatic ring versus on the nitrogen atoms—profoundly influences the properties and performance of these molecules.

| Property | 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | N,N,N',N'-Tetraethyl-4,4'-diaminodiphenylmethane |

| CAS Number | 13680-35-8 | 135-91-1 |

| Molecular Formula | C21H30N2 | C21H30N2 |

| Molecular Weight | 310.48 g/mol | 310.5 g/mol |

| Appearance | White to off-white powder or pellets[11] | Not widely documented, likely a liquid or low-melting solid |

| Melting Point | 85-93 °C[12] | Not widely documented |

| Reactivity | Moderated by steric hindrance from ortho-ethyl groups[2] | Influenced by the electronic and steric effects of N-ethyl groups |

Table 1: Comparative Properties of Ethyl-Substituted Methylenedianilines.

Performance as Epoxy Curing Agents

MDEA and its derivatives are highly valued as curing agents for epoxy resins, particularly in applications requiring a long working time and high-temperature performance.[11][12] The steric hindrance provided by the ortho-ethyl groups reduces the reactivity of the amine hydrogens, leading to a slower curing process at room temperature.[2] This allows for better impregnation of reinforcing fibers in composite manufacturing and provides a wider processing window for complex parts.[2]

The reactivity of sterically hindered aromatic diamines like MDEA is significantly lower than that of MDA, which has unsubstituted ortho positions.[2] This difference in reactivity is a critical factor in formulating epoxy systems with desired processing characteristics.[2] The introduction of other substituents, such as chlorine in 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), further modifies the reactivity through electronic and additional steric effects.[2]

The performance of N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane as an epoxy curing agent is not as well-documented in the scientific literature. As a tertiary amine, it would not act as a primary curing agent through the addition of N-H bonds to the epoxy ring. Instead, it would likely function as a catalyst for the anionic homopolymerization of the epoxy resin.

Applications

The unique properties of ethyl-substituted methylenedianilines have led to their use in a variety of demanding applications.

-

High-Performance Composites: MDEA is extensively used as a curing agent for epoxy resins in the aerospace, automotive, and industrial sectors where high strength, durability, and thermal resistance are required.[12]

-

Coatings and Adhesives: The enhanced processability and durability imparted by MDEA make it suitable for formulating high-performance coatings and structural adhesives.[12]

-

Polyurethane Elastomers: Ethyl-substituted methylenedianilines can be used as chain extenders in polyurethane and polyurea systems, contributing to the final mechanical properties of the elastomer.

-

Dyes and Pigments: These compounds can also serve as intermediates in the synthesis of specialized dyes and pigments.[12]

-

Rubber Industry: MDEA can act as a vulcanization accelerator in the rubber industry.[12]

The applications for N,N,N',N'-tetraethyl-4,4'-diaminodiphenylmethane are less defined in the literature but may include use as a catalyst in polymerization reactions or as an intermediate in the synthesis of other specialty chemicals.[13]

Toxicology and Safety Considerations

A significant driver for the development of substituted methylenedianilines was the desire for alternatives to MDA with a more favorable toxicological profile. MDA is a known hepatotoxin and is classified as a suspected human carcinogen.[14]

The introduction of ethyl groups can alter the metabolic pathways of the molecule, potentially reducing its toxicity. However, as with all aromatic amines, appropriate handling procedures and personal protective equipment are essential to minimize exposure. Professionals working with these chemicals should consult the relevant Safety Data Sheets (SDS) for detailed information on handling, storage, and disposal.

Future Outlook

The field of high-performance polymers is continually evolving, with an ongoing demand for materials with improved properties, enhanced processability, and greater sustainability. Ethyl-substituted methylenedianilines and other sterically hindered aromatic amines are likely to remain key components in the formulation of advanced epoxy and polyurethane systems.

Future research in this area may focus on:

-

The development of novel substituted methylenedianiline derivatives with further tailored reactivity and performance characteristics.

-

The use of green chemistry principles in the synthesis of these compounds to reduce environmental impact.[8][9]

-

A more in-depth investigation into the structure-property relationships of N-alkylated methylenedianilines.

-

The development of bio-based alternatives to traditional aromatic diamines.

Conclusion

Ethyl-substituted methylenedianilines represent a significant advancement in the field of polymer chemistry. By strategically modifying the structure of the parent MDA molecule, chemists have been able to develop a class of compounds with tailored reactivity and enhanced performance characteristics. 4,4'-methylenebis(2,6-diethylaniline) (MDEA) has become a workhorse in the high-performance composites and coatings industries, offering a balance of processability and excellent final properties. While less is known about the fully N-ethylated derivatives, they represent an area of potential for further research and application. This technical guide has provided a comprehensive overview of the history, synthesis, properties, and applications of these important industrial chemicals, offering valuable insights for researchers and professionals in the field.

References

-

Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. (2025). MDPI. [Link]

- Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives. (1988).

- Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid. (2014).

- A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (2014).

-

4,4'-DIAMINODIPHENYLMETHANE. Ataman Kimya. [Link]

-

Process for the production of diaminodiphenylmethane and its higher homologues. (2000). Justia Patents. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. (2025). ResearchGate. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. (2025). International Union of Crystallography. [Link]

- United States Patent (19). (1976).

-

N′-Tetramethyl-4,4′-diaminodiphenylmethane, 98%. Ottokemi. [Link]

-

Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. (2025). ResearchGate. [Link]

-

MDEA / 4,4'-Methylenebis(2,6-diethylaniline) cas 13680-35-8 for epoxy curing agent. LookChem. [Link]

-

Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Specialty Chemicals Magazine. [Link]

-

Alternative monomers for 4,4′‐methylenedianiline in thermosetting epoxy resins. (2023). ResearchGate. [Link]

-

Green synthesis of nanosized N,N'-bis(1-naphthylidene)-4,4'-diaminodiphenylmethane and its metal (II) complexes and evaluation of their biological activity. (2022). PubMed. [Link]

-

Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022). Chemical Dynamics, LLC. [Link]

-

Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. (2007). Journal of Polymer Science. [Link]

-

Kinetics of a Sterically Hindered Amine Cured Resin System. (1984). MIT DSpace. [Link]

-

Hygrothermal Aging History of Amine-Epoxy Resins: Effects on Thermo-Mechanical Properties. (2022). Frontiers in Materials. [Link]

-

Pharmacokinetic modeling of 4,4'-methylenedianiline released from reused polyurethane dialyzer potting materials. (2000). PubMed. [Link]

-

Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. (2013). ResearchGate. [Link]

-

Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021). eScholarship, University of California. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. web.mit.edu [web.mit.edu]

- 4. Frontiers | Hygrothermal Aging History of Amine-Epoxy Resins: Effects on Thermo-Mechanical Properties [frontiersin.org]

- 5. pcimag.com [pcimag.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. EP0264744A2 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives - Google Patents [patents.google.com]

- 8. CN103420844B - Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid - Google Patents [patents.google.com]

- 9. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. myuchem.com [myuchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. N,N,N′,N′-Tetramethyl-4,4′-diaminodiphenylmethane, 98% - 101-61-1 - Manufacturers & Suppliers in India [ottokemi.com]

- 14. Pharmacokinetic modeling of 4,4'-methylenedianiline released from reused polyurethane dialyzer potting materials [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Polyurethane Elastomer Synthesis Using 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)

[1]

Abstract

This guide details the protocol for utilizing 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) as a chain extender in the synthesis of cast polyurethane (PU) elastomers.[1] Unlike traditional curative agents like MOCA [4,4'-Methylenebis(2-chloroaniline)], which pose significant carcinogenic risks, MDEA offers a safer toxicity profile while delivering superior dynamic mechanical properties.[2] This note focuses on the steric hindrance mechanism that governs MDEA’s processing window, providing a self-validating stoichiometric workflow for researchers developing high-performance materials for industrial or biomedical device applications.

Chemical Basis & Mechanism[3][4]

The Steric Advantage

The defining characteristic of MDEA is the presence of ethyl groups at the 2,6-positions on the aniline rings. In standard aromatic amines (like MDA), the amine group (-NH2) is highly reactive with isocyanates (-NCO), often leading to uncontrollably fast gel times.

In MDEA, the bulky ethyl groups create steric hindrance around the amine nitrogen. This physical obstruction forces the isocyanate group to navigate a "crowded" environment to form the urea linkage, significantly slowing the reaction kinetics.

Key Benefit: This extension in "pot life" allows for the casting of large, complex parts or the use of intricate molds without the mix gelling prematurely.

Reaction Pathway Visualization

The following diagram illustrates the formation of the urea hard segment, highlighting the steric interference.

Figure 1: Reaction pathway showing the steric barrier that regulates curing speed.

Comparative Analysis: MDEA vs. Industry Standards

MDEA is frequently adopted to replace MOCA due to regulatory pressure (REACH/OSHA) regarding carcinogenicity.

| Feature | MOCA (Traditional) | MDEA (Modern Standard) | Impact on Protocol |

| Toxicity | Suspected Carcinogen (Group 1/2A) | Low Toxicity (Not classified as carcinogen) | Reduced PPE burden; safer for medical device prototyping. |

| Melting Point | ~100°C | 88–90°C | Lower energy requirement for curative melting. |

| Reactivity | Moderate | Slower (due to Ethyl groups) | Longer pouring window; requires higher mold temps to fully cure. |

| Eq. Weight | 133.5 | 155.2 | CRITICAL: Requires recalculation of stoichiometry (see Section 4). |

| Color | Yellow/Tan | Off-white/Colorless | Better for color-sensitive applications (e.g., clear medical tubing). |

Core Protocol: Stoichiometry & Synthesis

The Self-Validating Calculation (Pre-Work)

Do not rely on generic mixing ratios. You must calculate the Parts per Hundred Resin (phr) based on the specific Isocyanate (%NCO) content of your prepolymer.

Constants:

-

MDEA Molecular Weight: 310.48 g/mol [3]

-

MDEA Equivalent Weight (EW): 155.24 g/eq

-

Isocyanate Equivalent Weight (Iso EW) =

Formula:

-

Stoichiometry Index: Typically 0.95 (95% theory) is used. This ensures all amine reacts, leaving a slight excess of NCO to react with moisture or allophanate crosslinking, preventing "cheesy" (uncured) material.

Example Calculation:

-

Prepolymer: TDI-Polyether with 4.2% NCO .

-

Iso EW =

-

Target Index: 0.95

- MDEA per 100g Prepolymer.

Experimental Workflow

Equipment Required:

-

Vacuum degassing chamber (< 5 torr capability).

-

Oil bath or heating mantle (Precision ±2°C).

-

High-shear mixer or centrifugal mixer.

-

Pre-heated molds (Aluminum or Steel).

Step-by-Step Protocol:

-

MDEA Preparation (Liquefaction):

-

MDEA is solid at room temperature. Heat the container to 100–110°C until fully liquefied.

-

Validation Check: Ensure the liquid is clear/amber. Cloudiness indicates crystallization or moisture contamination.

-

-

Prepolymer Degassing:

-

Heat prepolymer to processing temperature (typically 70–85°C depending on viscosity).

-

Degas under full vacuum (< 5 torr) until foaming collapses.

-

Why? Bubbles trapped now will become permanent voids in the elastomer.

-

-

Mixing (The Critical Junction):

-

Add the calculated amount of hot, liquid MDEA to the prepolymer.

-

Mix vigorously for 60–90 seconds.

-

Note: Even though MDEA is slow, ensure the mixture remains clear. If it turns opaque immediately, the temperatures are too low (MDEA is freezing out).

-

-

Casting:

-

Pour into a mold pre-heated to 100–110°C .

-

Technique: Pour into a single corner of the mold to allow rising material to push air out, preventing entrapment.

-

-

Curing Cycle:

-

Gel Time: Expect 5–15 minutes (system dependent).

-

Demold Time: 45–60 minutes at 110°C.

-

Post-Cure (Mandatory): 16 hours at 100°C.

-

Why? MDEA's steric hindrance means the reaction does not reach 100% conversion at room temp. Post-cure is required to maximize physical properties (tear strength, modulus).

-

Process Flow Diagram

Figure 2: Operational workflow for MDEA-cured elastomer synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| White Streaks in Part | Amine Starvation / Freezing | MDEA crystallized upon contact. Increase prepolymer temperature or mix faster. |

| Bubbles / Voids | Moisture or Poor Degassing | Check MDEA water content (must be <0.05%). Verify vacuum pressure. |

| Surface Tackiness | Stoichiometry Error | Index too low (<0.90). Recalculate phr. Ensure mold release is dry. |

| Low Hardness | Under-cure | Post-cure temperature was insufficient. MDEA requires heat to drive the reaction to completion. |

Safety & Handling (E-E-A-T)

While MDEA is safer than MOCA, it is an industrial chemical and must be handled with rigor, especially in environments adjacent to drug development or biomedical engineering.

-

Toxicity: MDEA is harmful if swallowed and may cause organ damage through prolonged exposure. It is very toxic to aquatic life [1].

-

PPE: Neoprene gloves, safety goggles, and lab coats are mandatory. Use in a fume hood to avoid inhaling vapors during the melting phase.

-

Storage: Store under nitrogen blanket. MDEA can darken (oxidize) over time, which may affect the color of the final elastomer but usually not the mechanical properties.

References

4,4'-Methylenebis(2,6-diethylaniline) in filament winding applications

Application Note: High-Performance Filament Winding using 4,4'-Methylenebis(2,6-diethylaniline)

Executive Summary

This guide details the protocol for utilizing 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) as a latent curing agent in epoxy-based filament winding. While widely recognized in general composite manufacturing, MDEA is particularly critical for large-scale or high-precision winding operations (e.g., MRI gantries, high-pressure hydrogen storage, and medical gas cylinders) due to its unique steric hindrance. This chemical architecture provides an extended pot life at processing temperatures while yielding high Glass Transition Temperatures (

Target Audience: Materials Scientists, Process Engineers, and Medical Device Developers requiring high-purity, traceable composite protocols.

Part 1: Chemical Basis & Rationale[1][2]

The Steric Advantage

Unlike its structural analog 4,4'-Methylenedianiline (MDA), which is a known carcinogen and highly reactive, MDEA incorporates ethyl groups at the 2,6-positions of the aniline rings. This modification serves two critical functions:

-

Toxicology Mitigation: The ethyl groups significantly reduce the metabolic activation pathways associated with mutagenicity (Ames negative in typical strains), making it a safer alternative for handling in GMP-adjacent environments.

-

Latency (The "Pot Life" Mechanism): The bulky ethyl groups create steric hindrance around the amine hydrogens. At typical resin bath temperatures (40–60°C), the amine is physically blocked from rapidly attacking the epoxy ring. This allows for winding times exceeding 8–12 hours—impossible with standard aliphatic amines.

Reaction Pathway Visualization

The following diagram illustrates the sterically hindered reaction pathway, contrasting the "Blocked" state at bath temperature vs. the "Active" state at cure temperature.

Figure 1: Kinetic pathway of MDEA curing.[1] Note the "Steric Block" at bath temperatures, enabling extended winding windows.

Part 2: Formulation Strategy

Stoichiometry Calculations

Precision in stoichiometry is non-negotiable for medical and aerospace applications. MDEA is an aromatic diamine with an Amine Hydrogen Equivalent Weight (AHEW) significantly higher than standard amines.

Key Constants:

-

Active Hydrogens: 4

-

MDEA AHEW:

g/eq -

Standard DGEBA Epoxy (e.g., EPON 828) EEW: ~188 g/eq

The Formula:

Calculation for Standard DGEBA:

Recommendation:

Target 42 phr for stoichiometric balance. For higher

Comparative Data Table

| Property | MDEA System | MDA System | DETDA System | Relevance to Winding |

| Pot Life @ 60°C | > 15 Hours | < 4 Hours | > 24 Hours | Critical: Allows winding of large vessels without gelation. |

| Tg (Post Cure) | 150–170°C | 150–160°C | 180°C+ | High thermal stability for sterilization/autoclaving. |

| Viscosity | Solid (MP ~90°C) | Solid (MP ~90°C) | Liquid | MDEA requires hot-melt blending (see Protocol). |

| Toxicity | Low (Ames -) | High (Carcinogen) | Moderate | Safer handling for operator exposure. |

Part 3: The Filament Winding Protocol

Resin Preparation (Hot Melt Technique)

Since MDEA is a solid with a melting point of ~90°C, it cannot be simply stirred into room-temperature resin. Solvent use is discouraged in filament winding due to void formation.

-

Resin Heating: Heat the DGEBA epoxy resin to 90°C in a mixing vessel.

-

MDEA Addition: Add the calculated amount (42 phr) of MDEA powder to the hot resin.

-

Dissolution: Agitate under vacuum (to degas) until the MDEA is fully dissolved and the solution is clear.

-

Cooling (Supercooling): Cool the mixture down to 50–60°C .

-

Note: The MDEA/Epoxy mixture will often remain liquid in a supercooled state at this temperature for the duration of the winding process, preventing crystallization.

-

Winding Process Parameters

-

Bath Temperature: Maintain 50°C ± 2°C .

-

Why? Below 45°C, viscosity may be too high for fiber wet-out. Above 60°C, the latency is compromised, shortening pot life.

-

-

Fiber Tension: 15–25 N (depending on roving count).

-

Winding Speed: 30–60 m/min.

-

Mandrel Temp: Ambient to 40°C.

Curing Cycle (The "Step-Cure")

MDEA is sluggish. A simple oven bake is insufficient. The lattice must be built slowly to prevent thermal shock and ensure complete conversion.

-

Gel Stage: 2 hours @ 100°C (Rotisserie mode to prevent resin sag).

-

Cure Stage: 2 hours @ 150°C .

-

Post-Cure: 2 hours @ 180°C .

-

Crucial: Ramp rates should not exceed 2°C/min to prevent micro-cracking.

-

Process Workflow Diagram

Figure 2: End-to-end process flow for MDEA filament winding, emphasizing the thermal history required for optimal properties.

Part 4: Characterization & Validation

To validate the cure quality (Critical for medical/aerospace compliance), the following tests are mandatory:

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Ramp cured sample from 30°C to 250°C @ 10°C/min.

-

Pass Criteria: No residual exotherm peak (indicates 100% cure).

inflection point should be >155°C.

-

-

Dynamic Mechanical Analysis (DMA):

-

Protocol: 3-point bend or torsion mode.

-

Pass Criteria: Storage Modulus (

) retention up to 140°C. Tan

-

-

Void Content Analysis (ASTM D2734):

-

Target: < 1.5% void content. High void content indicates the bath viscosity was too high (insufficient heating) or the pot life was exceeded.

-

References

-

PubChem. (2024). Compound Summary: 4,4'-Methylenebis(2,6-diethylaniline).[4][2][3][5] National Library of Medicine. Retrieved from [Link]

-

Huntsman Advanced Materials. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. Retrieved from [Link]

-

AddComposites. (2023). Filament Winding Process Parameters and Curing Cycles. Retrieved from [Link]

Sources

Reducing brittleness in MDEA-cured epoxy networks

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist (Polymer Physics & Advanced Materials) Subject: TECHNICAL ADVISORY: Mitigating Fracture Mechanics Failures in MDEA-Cured Epoxy Networks

Executive Summary

You are encountering brittleness in MDEA (4,4'-Methylenebis(2,6-diethylaniline))-cured epoxies. This is an expected trade-off. MDEA is selected specifically for its steric hindrance (provided by the ethyl groups ortho to the amine), which grants excellent latency and low moisture absorption. However, this same rigid aromatic backbone and high crosslink density result in low fracture toughness (

This guide moves beyond basic "add rubber" advice. We will engineer the network morphology to dissipate energy without destroying the thermal resistance (

Module 1: The Mechanistic Root Cause

Why is your material brittle?

In standard amines (like MDA), the amine hydrogen reacts readily. In MDEA, the four ethyl groups create a "shield" around the amine functionality. To overcome this, you likely use high-temperature cures (

The Paradox: The high-temperature cure drives the reaction to high conversion, creating a "tight" network with very little free volume. When stress is applied, the polymer chains cannot rotate to absorb energy; instead, bonds scission, leading to catastrophic brittle failure.

Visualizing the Steric Hindrance & Network Formation

Figure 1: The kinetic pathway of MDEA curing. The ethyl groups (steric hindrance) necessitate high thermal energy, resulting in a highly rigid, brittle network structure.

Module 2: Toughening Protocols

We will focus on Reaction-Induced Phase Separation (RIPS) . The goal is to dissolve a modifier into the precursor, which then precipitates out as microscopic domains during the cure. These domains stop cracks.

Protocol A: CTBN Rubber Modification (The "Gold Standard")

Best for: Maximum toughness increase.

Risk: Loss of

Materials:

-

Resin: DGEBA (e.g., EPON 828).

-

Modifier: CTBN (Carboxyl-Terminated Butadiene Acrylonitrile) adduct.[3][4][5][6]

Step-by-Step Methodology:

-

Pre-Reaction (Adduct Formation): Do not add raw CTBN to MDEA.

-

Mix CTBN with DGEBA (10:1 ratio) at 140°C for 2 hours with Triphenylphosphine (TPP) catalyst (0.1 wt%).

-

Why? This caps the rubber with epoxy, ensuring chemical bonding to the matrix later.

-

-

MDEA Dissolution:

-

Cool resin to 90°C. Add MDEA powder.

-

Stir until clear (MDEA melting point is ~88°C).

-

-

Degassing:

-

Vacuum degas at 95°C for 20 mins. (MDEA has low vapor pressure, so this is safe).

-

-

Cure Cycle (Critical for Phase Separation):

-

Stage 1: 2 hours @ 130°C. (Slow reaction allows rubber domains to nucleate and grow).

-

Stage 2: 4 hours @ 175°C. (Locks the morphology and builds

).

-

Protocol B: Core-Shell Rubber (CSR) Nanoparticles

Best for: Preserving

Methodology:

-

Use a masterbatch of CSR (e.g., Kane Ace MX) pre-dispersed in DGEBA.

-

Mix with pure DGEBA to achieve 5-10 wt% rubber content.

-

Add Stoichiometric MDEA.

-

Cure: 3 hours @ 160°C + 2 hours @ 180°C.

-

Note: Unlike CTBN, CSR particles are pre-formed. You do not need to control phase separation kinetics, making this process more robust for scale-up.

-

Module 3: Troubleshooting Center (FAQs)

Category: Phase Separation Failures

Q: My cured sample is opaque and has visible oily spots on the surface. What happened?

-

Diagnosis: Macroscopic Phase Separation. The rubber domains grew too large (>5µm) or migrated.

-

The Fix: Your cure rate was too slow during the nucleation phase.

-

Action: Increase the initial cure temperature (Stage 1) by 10°C (e.g., from 130°C to 140°C). This gels the matrix faster, locking the rubber domains at a smaller, effective size (0.5 - 2µm).

-

Q: My sample is perfectly clear, but it’s still brittle.

-

Diagnosis: No Phase Separation.[7] The rubber remained dissolved in the epoxy matrix (Plasticization).

-

The Fix: The solubility parameter of your system is too matched.

-

Action: You need to force precipitation. Increase the molecular weight of the epoxy prepolymer or switch to a CTBN grade with higher Acrylonitrile (AN) content to alter solubility.

-

Category: Thermal & Mechanical Properties[2][8][9][10][11][12]

Q: I added 15% CTBN and my

-

Diagnosis: Yes, rubber modification typically knocks down

by ~10-15°C due to some rubber remaining in the matrix. A 30°C drop suggests incomplete cure or plasticization. -

The Fix: Check stoichiometry. MDEA calculation:

Module 4: Data & Performance Benchmarks

Use this table to set expectations for your experiments.

| Formulation System | Fracture Toughness ( | Glass Transition ( | Modulus | Failure Mode |

| Neat DGEBA + MDEA | 0.55 MPa | 168°C | 3.2 GPa | Brittle / Smooth |

| DGEBA + MDEA + 10% CTBN | 1.25 MPa | 152°C | 2.6 GPa | Stress Whitening |

| DGEBA + MDEA + 15% CSR | 1.40 MPa | 165°C | 2.9 GPa | Shear Banding |

| DGEBA + MDEA + PES (Thermoplastic) | 0.95 MPa | 170°C | 3.1 GPa | Crack Pinning |

Troubleshooting Logic Flow

Figure 2: Diagnostic decision tree for isolating the cause of brittleness in modified MDEA networks.

References

-

Mousavi, S. R., & Amraei, I. A. (2015).[8] Toughening of dicyandiamide-cured DGEBA-based epoxy resin using MBS core-shell rubber particles.[4][8] Journal of Composite Materials. Link

-

Bucknall, C. B., & Partridge, I. K. (1986). Phase separation in epoxy resins containing carboxyl-terminated polybutadiene. Polymer.[4][6][8][9] Link

-

Unnikrishnan, K. P., & Thachil, E. T. (2006). Toughening of epoxy resins.[4][5][6][7][8][9][10][11] Designed Monomers and Polymers. Link

-

Lahlali, D., et al. (2005).[12] Cure kinetics and modeling of an epoxy resin cross-linked in the presence of two different diamine hardeners (MDEA/DDS). Polymer.[4][6][8][13][9] Link

-

Gantrade Corporation. (n.d.). 4,4'-Methylene-bis-(3-chloro-2,6-diethylaniline) (MCDEA) Technical Data. Link

Sources

- 1. tnjchem.com [tnjchem.com]

- 2. gantrade.com [gantrade.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. iieta.org [iieta.org]

- 10. mdpi.com [mdpi.com]

- 11. thaiscience.info [thaiscience.info]

- 12. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Technical Support Center: MDEA in Liquid Pharmaceutical Formulations

[1]

Introduction: The MDEA Stability Paradox

N-Methyldiethanolamine (MDEA) is a tertiary amine (

The "crystallization" issues reported by formulators are rarely MDEA solidifying.[1] Instead, they are almost exclusively MDEA-API salt precipitation or Free Acid reversion due to pH drift.[1] This guide deconstructs these failure modes using physical chemistry principles and offers field-proven remediation strategies.

Module 1: Diagnostic Workflow

Before attempting to fix a "crystallization" issue, you must identify the solid phase.[1] Treating a salt precipitate like a free acid precipitate will worsen the problem.[1]

Interactive Troubleshooting Diagram

Figure 1: Diagnostic decision tree for identifying the root cause of solid formation in amine-based liquid formulations.[1]

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Cold Chain" Crash

Symptom: Formulation is clear at room temperature (25°C) but precipitates during 2-8°C storage or shipping.[1] Warming redissolves it, but crystals return.[1]

The Science:

This is a classic Solubility Product (

Corrective Protocol:

-

Determine Critical Supersaturation Concentration (CSC): Measure the solubility of the MDEA-API salt at 5°C, not just 25°C.

-

Cosolvent Screen: MDEA salts are hydrophilic.[1] Adding a semi-polar cosolvent (Propylene Glycol or PEG 400) often disrupts the water lattice structure and increases salt solubility at low temperatures.[1]

-

Nucleation Inhibition: Add 0.1% - 0.5% w/v of a crystallization inhibitor.[1]

| Inhibitor Class | Example | Mechanism | Recommended Conc. |

| Cellulosics | HPMC (E3/E5) | Hydrogen bonding to crystal face | 0.1 - 0.5% |

| Vinyl Polymers | PVP K12/K17 | Steric hindrance of nuclei | 0.5 - 1.0% |

| Surfactants | Polysorbate 80 | Increases wetting/solubility | 0.1 - 0.5% |

Issue 2: pH Drift and Free Acid Reversion

Symptom: Fine precipitate forms over time (weeks/months).[1] The pH of the formulation has drifted downwards (e.g., from 8.5 to 7.8).

The Science:

MDEA is a volatile amine, though less so than ammonia.[1] If the container closure system is not hermetic, MDEA can escape into the headspace or permeate through plastic.[1]

As

Corrective Protocol:

-

MDEA Excess: Formulate with a molar excess of MDEA (e.g., 1.1:1 or 1.2:1 MDEA:API ratio) to act as a buffer reservoir.[1]

-

Antioxidants: MDEA can degrade via oxidation (N-oxide formation).[1] Add Monothioglycerol or Sodium Bisulfite if headspace oxygen is present.[1]

-

Packaging: Switch to glass or low-permeability plastics (COC/COP) to prevent amine loss.

Issue 3: Common Ion Effect (The "Salt Salting Out")

Symptom: You added more MDEA to improve solubility, but the precipitation got worse.

The Science:

This is the Common Ion Effect . While MDEA increases pH (helping solubility), the MDEA cation (

Corrective Protocol:

-

Calculate the Solubility Maximum (

): Identify the pH where the Common Ion Effect overtakes the ionization benefit. -

Switch Buffers: If high buffering capacity is needed, use a buffer with a different cation that does not participate in the API salt lattice (e.g., Tromethamine/TRIS), provided it doesn't form a less soluble salt.[1]

Module 3: Prevention & Stabilization Mechanisms

Polymer Inhibition Mechanism

When reformulation isn't possible, "metastable stabilization" using polymers is the industry standard.[1] The polymer does not increase equilibrium solubility; it inhibits the kinetics of nucleation.[1]

Figure 2: Mechanism of action for HPMC/PVP in preventing MDEA salt crystallization.[1] The polymer adsorbs to the active growth sites of the crystal nuclei.

FAQ: Rapid Fire Troubleshooting

Q: Can I use MDEA in parenteral (injectable) formulations? A: MDEA is not as common in parenterals as Tromethamine or Meglumine, but it is used.[1] You must verify the Safety/Tox limits for the specific route of administration. Consult the FDA Inactive Ingredient Database (IID) for maximum potency limits.

Q: My formulation is "oiling out" instead of crystallizing. Why? A: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the MDEA-API salt is hydrophobic enough to separate from water but too disordered to crystallize.[1]

-

Fix: Increase the organic cosolvent fraction (Ethanol/PG) or add a surfactant (Polysorbate 20) to micellize the oil droplets.

Q: How do I test for "Seeding" risk? A: Perform a Seeding Study . Take your stable liquid at 5°C and intentionally add a few crystals of the pure MDEA-API salt.

References

-

FDA Inactive Ingredient Database (IID). Search: Methyldiethanolamine.[1] U.S. Food and Drug Administration.[1] Link

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

Chang, H., et al. (1993).[1] Thermodynamics of alkanolamine-water solutions from freezing point measurements. Journal of Chemical & Engineering Data, 38(3).[1] (Provides physical data on MDEA freezing points). Link[1]

-

Elder, D. P., et al. (2010).[1] Pharmaceutical Salts: Optimization of Solubility and Stability.[1] Wiley-VCH.[1] (General reference for amine salt stoichiometry and common ion effects). Link[1]

-

Patent US20140296290A1. Pharmaceutically acceptable amine salts of pitavastatin.[1] (Demonstrates the use of specific amine salts in formulation). Link

Technical Support Center: The Influence of Post-Cure Temperature on MDEA Crosslinking Density

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,4'-Methylene-bis(2,6-diethylaniline) (MDEA) as a curing agent for epoxy resins. This document provides in-depth, field-proven insights into the critical role of post-cure temperature in determining the final crosslinking density and, consequently, the performance of your material.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the post-curing process in MDEA-epoxy systems.

Q1: Why is a separate post-curing step necessary for MDEA-epoxy systems after the initial cure?

A post-curing step is essential because the initial room or low-temperature cure rarely allows the reaction to proceed to completion. Here’s the causality:

-

Initial Reaction & Vitrification: The primary and secondary amine groups of MDEA react with the epoxy groups, forming a three-dimensional network.[1] This reaction generates heat and rapidly increases the polymer's molecular weight and glass transition temperature (Tg).

-

Mobility Restriction: As the Tg of the curing system approaches the initial cure temperature, the polymer network vitrifies. This transition from a rubbery to a glassy state severely restricts the mobility of the polymer chains and unreacted functional groups.[2]

-

Incomplete Reaction: Although the material may feel solid, a significant number of unreacted epoxy and secondary amine groups remain trapped within the glassy matrix. The reaction essentially stops not because of a lack of reactants, but because they can no longer move enough to find each other. A post-cure provides the thermal energy needed to overcome this barrier.[2][3]

Q2: How does increasing the post-cure temperature directly affect the crosslinking density?

Increasing the post-cure temperature provides the thermal energy required to push the curing reaction closer to completion. The mechanism is as follows:

-

Increased Molecular Mobility: Heating the system above its current Tg restores mobility to the polymer chains and pendant functional groups.[4]

-

Facilitated Diffusion: With increased mobility, the trapped residual amine and epoxy groups can diffuse through the network and react.

-

Formation of New Crosslinks: Each of these subsequent reactions forms a new covalent bond, directly increasing the number of crosslinks in the polymer network, thus raising the crosslinking density.[5] This process continues until either the reactants are consumed or the network's Tg increases to the post-cure temperature, once again limiting mobility.[2]

Q3: What is the relationship between crosslinking density, Glass Transition Temperature (Tg), and final material properties?

Crosslinking density is a pivotal parameter that dictates the thermomechanical performance of the final thermoset.

-

Glass Transition Temperature (Tg): Tg is a direct and sensitive indicator of crosslinking density.[6] A more densely crosslinked network has less free volume and more restricted chain segment mobility, requiring significantly more thermal energy to transition from a rigid (glassy) to a flexible (rubbery) state. Therefore, a higher post-cure temperature generally results in a higher crosslinking density and a correspondingly higher Tg.[2][5]

-

Mechanical Properties: A higher crosslink density typically leads to a harder, stiffer material with a higher tensile strength and elastic modulus.[6] This is because the greater number of crosslinks provides more resistance to deformation under load.

-

Chemical Resistance: A tightly crosslinked network is more difficult for solvent molecules to penetrate and swell. This results in improved resistance to chemical attack and environmental degradation. The degree of swelling in a solvent can be used as an indirect measure of crosslink density.[2][7]

Q4: Is there an "optimal" post-cure temperature? What happens if the temperature is too high?

Yes, there is an optimal range for post-curing. While higher temperatures generally increase crosslinking, an excessively high temperature can be detrimental.

-

Optimal Range: The optimal post-cure temperature is typically above the desired final Tg of the material but below the onset of thermal degradation. Curing in this range allows the network to achieve its maximum potential crosslinking without damage. Studies have shown that mechanical properties like compressive strength may increase with post-cure temperature up to a certain point (e.g., 140-150°C) and then decline.[4][8]

-

Excessive Temperature: If the post-cure temperature is too high, it can initiate chemical aging and thermal-oxidative degradation.[8] This can involve chain scission, the formation of carbonyl groups, and other side reactions that break down the polymer network. The consequences include discoloration (yellowing or browning), a decrease in mechanical properties like strength and toughness, and potential mass loss.[4][8]

Part 2: Troubleshooting Guide - The "What If"

This section provides solutions to common problems encountered during the curing of MDEA-epoxy systems.

Q1: My MDEA-cured part feels soft or tacky after the initial cure. Will a post-cure fix it?

This depends on the root cause.

-

Likely Cause (Under-curing): If the material was cured at a low ambient temperature, it is likely just under-cured due to vitrification. In this case, a proper post-cure cycle by gradually heating the part will often resolve the issue by driving the reaction to completion.[9]

-

Potential Cause (Mixing Error): If the tackiness is due to an incorrect mix ratio (off-ratio epoxy) or grossly inadequate mixing, a post-cure will not help.[10] An excess of either resin or hardener means there are no corresponding reactive groups for the unreacted molecules to bond with. The unreacted component will remain, resulting in a permanently tacky or soft material. In this scenario, the part must be discarded.[9][10]

-

Potential Cause (Contamination/Humidity): High humidity can lead to "amine blush," a waxy or greasy film on the surface.[11][12] While a post-cure might harden the underlying material, the surface blush must be cleaned (e.g., with solvent wipes) before any subsequent coating or use.[11]

Q2: The measured Glass Transition Temperature (Tg) of my component is lower than the datasheet value. How can I increase it?

A low Tg is a classic symptom of incomplete cure and insufficient crosslinking density.

-

Solution: The most direct solution is to implement or modify the post-cure cycle. Increasing the post-cure temperature or duration will promote further crosslinking and raise the Tg.[2][13] Ensure the post-cure temperature is set significantly above the measured (low) Tg to enable the necessary molecular mobility for further reaction. As a rule of thumb, the final Tg will not exceed the maximum temperature the part was exposed to during its cure cycle.[2]

Q3: After post-curing at a high temperature, my material became brittle and discolored. What went wrong?

This indicates that the post-cure temperature was too high, leading to thermal degradation.

-

Cause: You have likely exceeded the thermal stability limit of the polymer network. Instead of forming additional crosslinks, the excessive thermal energy began to break the existing covalent bonds (chain scission) and cause oxidative damage.[8]

-

Solution: Reduce the post-cure temperature for future experiments. It is crucial to determine the degradation onset temperature for your specific formulation, often using Thermogravimetric Analysis (TGA).[14] A well-designed cure cycle optimizes crosslinking while staying safely below this degradation temperature. A multi-step cure, with a final hold at a temperature that is high enough to complete the cure but not so high as to cause damage, is often optimal.[8]

Q4: I'm seeing inconsistent properties (e.g., hardness, Tg) across a large part after post-curing. What are the likely causes?

Inconsistent properties point to a non-uniform cure, which can stem from several factors.

-

Uneven Heating: The most common cause is an oven with poor temperature uniformity. Hot and cold spots will lead to areas with higher and lower crosslinking density, respectively. Verify your oven's temperature distribution.

-

Thermal Mass Effects: Very thick or large parts can have significant thermal gradients. The core of the part may not reach the target post-cure temperature for the same duration as the surface. A slower ramp rate and longer hold time can help mitigate this effect.

-

Initial Mixing: If the resin and MDEA hardener were not perfectly homogenous before the initial cure, you will have resin-rich and hardener-rich regions. This stoichiometry imbalance cannot be fixed by post-curing and will result in permanent property variations.

Part 3: Experimental Protocols - The "How To"

Here are standardized methods for evaluating the effect of your post-cure process on crosslinking density.

Protocol 1: Determining Relative Crosslinking Density via DSC (Measuring Tg)

This protocol uses Differential Scanning Calorimetry (DSC) to measure the Tg, providing a robust, indirect measure of the extent of cure.

Objective: To compare the relative crosslinking density of MDEA-epoxy samples post-cured at different temperatures.

Methodology:

-

Sample Preparation: Prepare multiple identical samples of your MDEA-epoxy formulation. Perform the same initial cure on all samples (e.g., 24 hours at 25°C).

-

Post-Curing: Divide the samples into groups. Leave one group as a control (no post-cure). Post-cure the other groups at various temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C) for a fixed duration (e.g., 2 hours).

-

DSC Sample Encapsulation: Carefully weigh 5-10 mg of each cured sample into a standard aluminum DSC pan and hermetically seal it.

-

DSC Analysis:

-

Equilibrate the DSC cell at a temperature below the expected Tg (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected final Tg (e.g., 200°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the Tg from the step-change in the heat flow curve. A higher Tg corresponds to a higher degree of cure and greater relative crosslinking density.[15]

Protocol 2: Quantifying Crosslinking Density using DMA

This protocol uses Dynamic Mechanical Analysis (DMA) to measure the storage modulus in the rubbery plateau, which is directly proportional to the crosslinking density.

Objective: To calculate the crosslink density (νe) of MDEA-epoxy samples.

Methodology:

-

Sample Preparation: Prepare rectangular bars of your MDEA-epoxy system according to the specifications of your DMA instrument. Apply the varied post-cure profiles as described in Protocol 1.

-

DMA Analysis:

-

Mount the sample in the DMA using a suitable clamping mechanism (e.g., single cantilever or three-point bending).

-

Perform a temperature sweep from ambient temperature to well into the rubbery plateau region (e.g., Tg + 50°C), at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).

-

Record the storage modulus (E'), loss modulus (E''), and tan δ.

-

-

Data Analysis:

-

Identify the rubbery plateau region on the storage modulus (E') vs. temperature graph. This is the relatively flat region of the curve that occurs at temperatures above the Tg peak.[16]

-

Select a value for the rubbery plateau modulus (E' or G' if in shear mode) from this region.

-

Calculate the crosslink density (νe, moles of effective network chains per cubic centimeter) using the theory of rubber elasticity:

-

νe = E' / (3 * R * T)

-

Where:

-

E' is the storage modulus in the rubbery plateau (in Pa).

-

R is the universal gas constant (8.314 J/mol·K).

-

T is the absolute temperature (in Kelvin) at which E' was measured.[16]

-

-

-

Protocol 3: Assessing Crosslinking Density with a Solvent Swell Test

This protocol uses the principle that a more densely crosslinked network will swell less in a compatible solvent. It is based on standards like ASTM D2765, adapted for epoxy.[17][18]

Objective: To determine the equilibrium swelling ratio as an inverse indicator of crosslinking density.

Methodology:

-

Sample Preparation: Prepare small, uniform pieces (e.g., 1x1x1 cm) of your post-cured samples.

-

Initial Measurement: Accurately measure the initial dry weight (W_d) of each sample.

-

Immersion: Immerse the samples in a good solvent for the epoxy network (e.g., Toluene or Acetone) in a sealed container.

-

Equilibrium Swelling: Allow the samples to swell until they reach equilibrium. This may take 24-72 hours. Periodically remove, quickly blot the surface dry, and weigh the sample (W_s) until the weight no longer increases.

-

Data Analysis:

Part 4: Data & Visualization

Table 1: Expected Effect of Post-Cure Temperature on MDEA-Epoxy Properties

| Post-Cure Temperature | Relative Crosslinking Density | Expected Tg | Expected Rubbery Modulus (E') | Expected Hardness | Expected Swell Ratio |

| No Post-Cure | Low | Low | Low | Low | High |

| Below Initial Tg | No Significant Change | No Significant Change | No Significant Change | No Significant Change | No Significant Change |

| Slightly Above Tg | Medium | Medium | Medium | Medium | Medium |

| Optimal Temperature | High (Maximum) | High (Maximum) | High (Maximum) | High (Maximum) | Low |

| Excessive Temperature | Degrading (Reduced) | May Decrease | Decreasing | Decreasing | May Increase |

Diagrams

Caption: Experimental workflow for investigating post-cure temperature effects.

Caption: Causal links between post-cure temperature and material properties.

References

-

ASTM F2214-23, Standard Test Method for In Situ Determination of Network Parameters of Crosslinked Ultra High Molecular Weight Polyethylene (UHMWPE) , ASTM International. [Link]

-

ASTM D6814, Standard Test Method for Determining the Devulcanization of Crumb Rubber Based on Crosslink Density , ASTM International. [Link]

- Pascault, J. P., & Williams, R. J. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (A foundational text, URL not applicable for a book).

-

Lachenal, G., et al. (1998). Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy. Applied Spectroscopy. [Link]

-

Kim, Y-S., et al. (2021). Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material. MDPI. [Link]

-

Aruniit, A., et al. (2012). Preliminary Study of the Influence of Post Curing Parameters to the Particle Reinforced Composite's Mechanical and Physical Properties. ResearchGate. [Link]

-

SGS Polymer Solutions Incorporated. (2022). The Impact of Hardener Type on Epoxy Performance. [Link]

-

Elmadioune, H. (2016). How to determine crosslinking ratio of polymeric gels? ResearchGate. [Link]

-

Klimek-Kopyra, A., et al. (2023). Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites. MDPI. [Link]

-

Aruniit, A., et al. (2012). Preliminary Study of the Influence of Post Curing Parameters to the Particle Reinforced Composite's Mechanical and Physical Properties. Materials Science. [Link]

-

Gissinger, J. R., et al. (2024). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. ACS Omega. [Link]

-

ASTM D2765-01, Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics , ANSI Webstore. [Link]

-

Gu, K., et al. (2026). Study on Influence of Amine Curing Agents on Thermal and Mechanical Properties of Epoxy Resin/Copper Interface Using Molecular Dynamics. ResearchGate. [Link]

-

Krasnov, A., et al. (2023). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. MDPI. [Link]

-

Daly, J. Epoxy Troubleshooting Guide. Daly's. [Link]

-

Gissinger, J. R., et al. (2024). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. ACS Publications. [Link]

-

Serier, A., et al. (2009). Cure kinetics and modeling of an epoxy resin cross-linked in the presence of two different diamine hardeners. ResearchGate. [Link]

-

Lascano, D., et al. (2019). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. PMC. [Link]

-

Mayer, J., et al. (2023). Interplay of curing and thermal degradation in epoxy resins cured with amino acids. EPub Bayreuth. [Link]

-

Kim, Y-S., et al. (2021). Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material. PMC. [Link]

-

Suesse, K., et al. (2020). On the Nature of Epoxy Resin Post-Curing. PMC. [Link]

-

Stone Coat Countertops. (2024). Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely. [Link]

-

Loctite Adhesives. Epoxy troubleshooting: expert tips for when it won't cure. [Link]

-

Gantt, B. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Gantt-Chart. [Link]

-

Kim, Y-S., et al. (2021). Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material. ResearchGate. [Link]

-

Yap, A. U., et al. (2004). Influence of curing modes on crosslink density in polymer structures. PubMed. [Link]

-

Liu, C., et al. (2018). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. PMC. [Link]

-

TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]

-

Ge, J., et al. (2016). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity. KU ScholarWorks. [Link]

-

Resin Shop Australia. (2023). Why Epoxy Resin Doesn't Fully Cure. [Link]

-

Vaidya, S. D., & Fülöp, T. (2021). Molecular Dynamics Study to Predict Thermo-Mechanical Properties of DGEBF/DETDA Epoxy as a Function of Crosslinking Density. arXiv. [Link]

-

The Epoxy Resin Store. How to Avoid Common Issues with Epoxy Resin. [Link]

-

ThreeBond Group. Curing Agents for Epoxy Resin. [Link]

-

Máko, É., et al. (2003). Curing Kinetics Analysis of Dgeba-Mda System. ResearchGate. [Link]

-

da Silva, L. F. M., et al. (2018). Influence of curing, post-curing and testing temperatures on mechanical properties of a structural adhesive. ResearchGate. [Link]

-

Prime, R. B. (2014). Thermoset Cure Kinetics Part 7: TGA Kinetics. Polymer Innovation Blog. [Link]

Sources

- 1. threebond.co.jp [threebond.co.jp]

- 2. matsc.ktu.lt [matsc.ktu.lt]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 9. pourlaepoxy.com [pourlaepoxy.com]

- 10. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]

- 11. concretecoatingsealers.com.au [concretecoatingsealers.com.au]

- 12. Epoxy troubleshooting: expert tips for when it won’t cure [loctiteproducts.com]

- 13. On the Nature of Epoxy Resin Post-Curing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermoset Cure Kinetics Part 7: TGA Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]

- 15. Influence of curing modes on crosslink density in polymer structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. coirubber.com [coirubber.com]

Minimizing moisture absorption in MDEA-cured polyurethanes

Technical Support Center: MDEA-Cured Polyurethane Systems

Welcome to the Advanced Materials Technical Support Hub. As researchers and drug development professionals, you utilize MDEA (4,4'-Methylenebis(2,6-diethylaniline)) for its superior dynamic properties and lower toxicity compared to MOCA.[1][2] However, the urethane reaction is a race: your curative against atmospheric moisture. If water wins, your elastomer suffers from micro-voids, compromised stoichiometry, and catastrophic failure in mechanical testing.[1][2]

This guide is not a generic manual; it is a causality-driven troubleshooting system designed to eliminate moisture artifacts from your data.

Part 1: The Core Protocol (The "Golden Path")

To achieve reproducible results, you must control the thermodynamic and kinetic environment of the reaction. The following protocol is the industry-standard "Golden Path" for MDEA systems.

Phase 1: Raw Material Preparation

-

MDEA Handling: MDEA is a crystalline solid (MP: 88–90°C).[1][2] It must be melted to react, but prolonged exposure to heat and air accelerates oxidation and moisture uptake.[1]